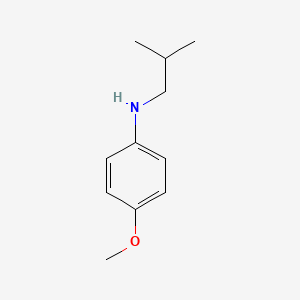

Benzenamine, 4-methoxy-N-(2-methylpropyl)-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Benzenamine, 4-methoxy-N-(2-methylpropyl)-, also known by its CAS Number 71182-60-0, is a chemical compound with the molecular formula C11H17NO . The molecular weight of this compound is 179.26 .

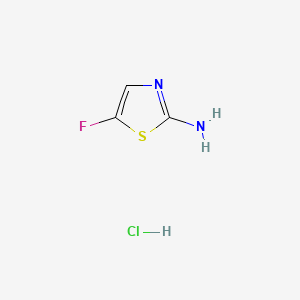

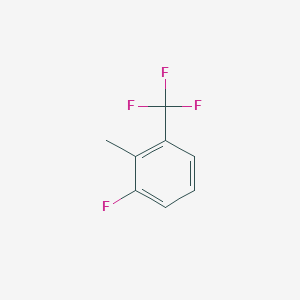

Molecular Structure Analysis

The molecular structure of Benzenamine, 4-methoxy-N-(2-methylpropyl)- consists of a benzene ring substituted with an amine group (NH2), a methoxy group (OCH3), and a 2-methylpropyl group .Physical And Chemical Properties Analysis

The boiling point of Benzenamine, 4-methoxy-N-(2-methylpropyl)- is predicted to be 279.4±23.0 °C, and its density is predicted to be 0.980±0.06 g/cm3 . The pKa value, which indicates the acidity of the compound, is predicted to be 5.56±0.32 .Scientific Research Applications

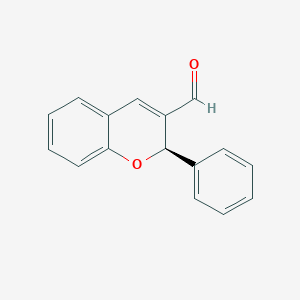

Synthesis of Bioactive Compounds

N-Isobutyl-4-methoxyaniline: is a key intermediate in the synthesis of various bioactive compounds. For instance, it has been used in the synthesis of derivatives that exhibit significant antitrypanosomal activity . These compounds are crucial in the treatment and management of parasitic diseases such as African trypanosomiasis .

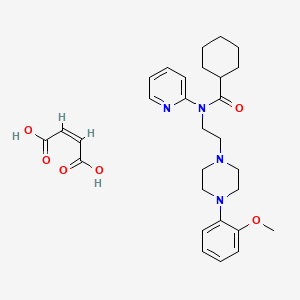

Development of Pharmaceuticals

The compound serves as a building block in the pharmaceutical industry. It can be modified to create new molecules with potential therapeutic effects. Its derivatives may be considered as scaffolds for the development of natural antitrypanosomal compounds, which are selectively non-toxic to certain cell lines .

Analytical Chemistry

This compound can be used as a standard or reference material in analytical chemistry, particularly in spectroscopic and spectrometric methods. It helps in the calibration of instruments and validation of analytical methods due to its well-characterized properties .

Mechanism of Action

Target of Action

N-Isobutyl-4-methoxyaniline, also known as Benzenamine, 4-methoxy-N-(2-methylpropyl)-, is a compound that has been used in various chemical reactions . .

Mode of Action

It is known that anilines, a class of compounds to which n-isobutyl-4-methoxyaniline belongs, are often involved in reactions such as the sandmeyer reaction . This reaction is used for the conversion of an aryl amine to an aryl halide, which can be used for the construction of biologically active compounds .

Biochemical Pathways

Anilines are known to be involved in various chemical reactions and can potentially affect a variety of biochemical pathways depending on their specific structure and the context in which they are used .

Result of Action

The compound’s involvement in reactions such as the sandmeyer reaction suggests that it may play a role in the synthesis of various biologically active compounds .

Action Environment

Factors such as temperature, ph, and the presence of other compounds can potentially influence the behavior of anilines in general .

properties

IUPAC Name |

4-methoxy-N-(2-methylpropyl)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO/c1-9(2)8-12-10-4-6-11(13-3)7-5-10/h4-7,9,12H,8H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYGQPDOYMGONFR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNC1=CC=C(C=C1)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00478482 |

Source

|

| Record name | Benzenamine, 4-methoxy-N-(2-methylpropyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00478482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Isobutyl-4-methoxyaniline | |

CAS RN |

71182-60-0 |

Source

|

| Record name | Benzenamine, 4-methoxy-N-(2-methylpropyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00478482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![cis-3-Azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B1314806.png)

![(1R,4R)-2-Ethyl-2,5-diaza-bicyclo[2.2.1]heptane](/img/structure/B1314809.png)

![2,4-Dichloropyrido[3,2-D]pyrimidine](/img/structure/B1314816.png)

![N-(1-(2,2-Difluoro-2-(4-(trifluoromethyl)phenyl)ethyl)piperidin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1314827.png)